molecular formula C7H12O3 B129536 Methyl (4E)-5-methoxy-4-pentenoate CAS No. 143538-29-8

Methyl (4E)-5-methoxy-4-pentenoate

Cat. No. B129536
M. Wt: 144.17 g/mol
InChI Key: PFYUVRCOQDJTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4E)-5-methoxy-4-pentenoate is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. It is a derivative of pentenoic acid, which is a carboxylic acid with a five-carbon chain. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound can also inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B.

Biochemical And Physiological Effects

Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate has been shown to have various biochemical and physiological effects. The compound can induce apoptosis and cell cycle arrest in cancer cells. The compound can also suppress the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, the compound has been shown to have antioxidant activity.

Advantages And Limitations For Lab Experiments

Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been shown to have potential applications in various fields. However, the compound is not readily available commercially, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate. One direction is to further investigate the compound's mechanism of action and its potential applications in various fields. Another direction is to develop more efficient and cost-effective methods for synthesizing the compound. Additionally, future studies could focus on the optimization of the compound's properties for specific applications, such as its use as a pesticide or an anticancer agent.
Conclusion:
Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate is a chemical compound that has potential applications in various fields, including organic synthesis, medicinal chemistry, and agriculture. The compound can be synthesized using different methods, and its mechanism of action has been studied extensively. The compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis and cell cycle arrest in cancer cells and suppress the production of inflammatory cytokines. While the compound has several advantages for lab experiments, there is still much to be learned about its properties and potential applications. Future studies could focus on the optimization of the compound's properties for specific applications.

Scientific Research Applications

Methyl (Methyl (4E)-5-methoxy-4-pentenoate)-5-methoxy-4-pentenoate has been studied extensively for its potential applications in various fields. In the field of organic synthesis, the compound has been used as a starting material for the synthesis of other compounds. In the field of medicinal chemistry, the compound has been studied for its potential anticancer and anti-inflammatory activities. In the field of agriculture, the compound has been studied for its potential use as a pesticide.

properties

CAS RN

143538-29-8

Product Name

Methyl (4E)-5-methoxy-4-pentenoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 5-methoxypent-4-enoate

InChI

InChI=1S/C7H12O3/c1-9-6-4-3-5-7(8)10-2/h4,6H,3,5H2,1-2H3

InChI Key

PFYUVRCOQDJTCR-UHFFFAOYSA-N

SMILES

COC=CCCC(=O)OC

Canonical SMILES

COC=CCCC(=O)OC

synonyms

Methyl (4E)-5-methoxy-4-pentenoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.3 g (0.1 mole) methoxymethyltriphenylphosphonium chloride was suspended in 100 ml dry tetrahydrofuran and cooled to -78° C. under argon. 75 ml (0.1 mole) n-butyllithium solution in hexane was added and the solution allowed to warm to room temperature. After cooling to -78° C. 12.1 g (0.0105 moles) methyl 4-oxobutanoate was added in 50 ml tetrahydrofuran. The solution was allowed to reach room temperature then poured into water and extracted twice with ether. The ether extracts were washed with saturated sodium chloride solution dried and concentrated in vacuo. This was eluted through 250 g silica gel with 1 l ether-hexane 1:1 to give a faintly yellow liquid 9.2 g containing both (Z) and (E) enol ethers.
Quantity
34.3 g
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reactant
Reaction Step One
Quantity
75 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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